2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
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Overview
Description
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring.
Substitution Reactions:
Alkylation: The prop-2-yn-1-ylthio group can be introduced via alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the piperazine ring.
Substitution: The methoxyphenyl and prop-2-yn-1-ylthio groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, it may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Industry
In industry, it might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors and modulating their activity. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole: Lacks the prop-2-yn-1-ylthio group.
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of the prop-2-yn-1-ylthio group.
Uniqueness
The presence of the prop-2-yn-1-ylthio group in 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole may confer unique properties, such as increased reactivity or specific interactions with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-2/h1,4-7H,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKVQMHHEXUKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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